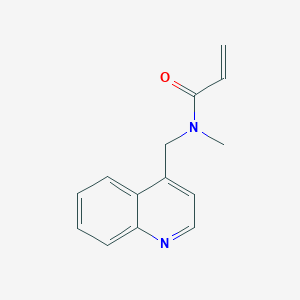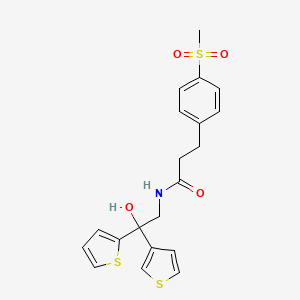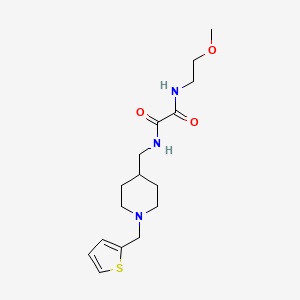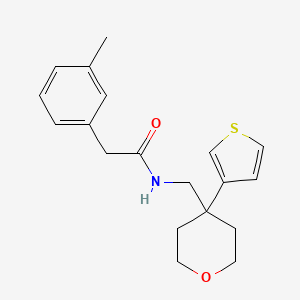![molecular formula C14H15ClN2O B2469838 N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide CAS No. 2094727-18-9](/img/structure/B2469838.png)
N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the neurotransmitter GABA in the brain, and inhibiting its activity can lead to increased GABA levels and enhanced inhibitory neurotransmission. CPP-115 has shown promise as a potential treatment for a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
As mentioned, N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide works by inhibiting the activity of GABA-AT, which leads to increased levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and enhancing its activity can have a calming and anti-convulsant effect. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the expression of GABA receptors in the brain, which may contribute to its anti-seizure and anxiolytic effects. It has also been shown to increase the activity of the enzyme glutamate decarboxylase, which is involved in the synthesis of GABA.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide has several advantages for use in laboratory experiments. It is highly selective for GABA-AT, which reduces the risk of off-target effects. It is also stable and easy to synthesize, which makes it a cost-effective option for large-scale experiments. However, it is important to note that this compound has not yet been tested in humans, and its safety and efficacy in clinical trials are still unknown.
Zukünftige Richtungen
There are several potential future directions for research on N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide. One area of interest is its potential as a treatment for addiction. Preclinical studies have shown promising results in reducing drug-seeking behavior, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for epilepsy. While current antiepileptic drugs can be effective, they often have significant side effects and are not effective for all patients. This compound may offer a new option for patients with refractory epilepsy. Finally, there is interest in exploring the potential of this compound for the treatment of other neurological and psychiatric disorders, such as bipolar disorder and schizophrenia. Overall, this compound shows promise as a potential therapeutic agent for a variety of conditions, and further research is needed to fully understand its potential.
Synthesemethoden
N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide can be synthesized using a multi-step process involving the reaction of 2-chlorobenzonitrile with cyclopentanone, followed by the addition of an amine and a carboxylic acid to form the final product. This method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, this compound has been shown to reduce seizure frequency and increase seizure threshold. It has also been shown to reduce drug-seeking behavior in models of addiction, and to have anxiolytic effects in models of anxiety. These findings suggest that this compound may be a promising candidate for the development of new treatments for these disorders.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)-cyanomethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-12-8-4-3-7-11(12)13(9-16)17-14(18)10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSWKABKXQQJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(C#N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2469755.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2469756.png)



![N1-(3,5-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2469762.png)

![2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2469766.png)


![N-Benzyl-2-chloro-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]acetamide](/img/structure/B2469770.png)
![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid](/img/structure/B2469771.png)

